1,3,5,6-Tetrahydroxyxanthone
Overview
Description
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone derivative. Xanthones are a class of polyphenolic compounds known for their diverse biological activities. This compound can be isolated from various plant species, including those in the Hypericum and Garcinia genera . It has been studied for its potential therapeutic properties, including diuretic and renal protective effects .
Mechanism of Action
Target of Action
1,3,5,6-Tetrahydroxyxanthone (THX) is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . The primary targets of THX are the renal system and the hypertensive conditions in rats . It has been shown to induce diuresis and saluresis in both normotensive and hypertensive rats .
Mode of Action
The mode of action of THX involves its interaction with the renal system. It promotes diuresis, which is the increased production of urine, and saluresis, which is the increased excretion of salt in the urine . This effect is associated with increased levels of urinary sodium (Na+) and potassium (K+), besides a calcium (Ca2+)-sparing effect .
Biochemical Pathways
The biosynthesis of xanthones like THX in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Pharmacokinetics
The pharmacokinetics of THX involves its absorption and excretion in the body. It is administered orally and its effects on the urinary volume and composition are evaluated daily . .
Result of Action
The result of THX action is the promotion of diuresis and saluresis, which leads to increased urinary volume and changes in the composition of urine . It also decreases the quantity of monohydrate crystals in urine . In terms of renal analyses, THX has been shown to reduce the content of lipid hydroperoxides (LOOH) and increase nitrite levels in kidney homogenates obtained from hypertensive rats .
Action Environment
The action of THX is influenced by the physiological state of the organism. For instance, its effects have been studied in both normotensive and hypertensive rats, indicating that its efficacy can vary depending on the blood pressure condition of the organism . .
Biochemical Analysis
Biochemical Properties
1,3,5,6-Tetrahydroxyxanthone plays a significant role in biochemical reactions, particularly in promoting diuresis and renal protection. It interacts with various enzymes and proteins, including superoxide dismutase, glutathione S-transferase, and myeloperoxidase . These interactions are crucial for its diuretic effect, as the compound increases urinary volume and the excretion of sodium and potassium ions while sparing calcium . Additionally, this compound reduces the quantity of monohydrate crystals in urine, contributing to its antiurolithic action .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease the levels of lipid hydroperoxides and increase nitrite levels in kidney homogenates . This compound also augments the levels of nitrite in plasma, indicating its role in modulating oxidative stress and nitric oxide pathways . These effects contribute to its renal protective properties and its ability to mitigate oxidative damage in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes such as superoxide dismutase and glutathione S-transferase, leading to a reduction in oxidative stress . The compound also increases the activity of catalase, further enhancing its antioxidant properties . Additionally, this compound modulates gene expression related to oxidative stress and inflammation, contributing to its protective effects on renal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound demonstrates stability and sustained activity, with prolonged diuretic and renal protective effects . Over a period of seven days, it consistently increased urinary volume and the excretion of sodium and potassium ions . Long-term studies have shown that this compound maintains its efficacy in reducing oxidative stress and protecting renal function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes diuresis and renal protection without significant adverse effects . At higher doses, there may be potential toxic effects, including electrolyte imbalances and dehydration . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and glutathione S-transferase, modulating their activity and contributing to its antioxidant properties . The compound also affects the levels of metabolites such as lipid hydroperoxides and nitrite, indicating its role in regulating metabolic flux and oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites . The compound’s ability to modulate oxidative stress and inflammation is partly due to its efficient transport and distribution within the body .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It is known to accumulate in the kidneys, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . The compound’s subcellular localization is crucial for its diuretic and renal protective effects, as it ensures targeted action within the renal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,6-Tetrahydroxyxanthone can be synthesized through several methods. One common approach involves the oxidative coupling of benzophenone derivatives. For instance, the synthesis can start from 2,3’,4,6-tetrahydroxybenzophenone, which undergoes regioselective intramolecular oxidative coupling to form the xanthone ring .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources. Plants like Hypericum perforatum (St. John’s Wort) are known to contain this compound. The extraction process involves solvent extraction followed by purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,5,6-Tetrahydroxyxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield xanthone quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other xanthone derivatives.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
1,3,5,6-Tetrahydroxyxanthone can be compared with other xanthone derivatives:
1,3,5-Trihydroxyxanthone: Lacks one hydroxyl group, resulting in different biological activities.
1,3,7-Trihydroxyxanthone: Another xanthone derivative with distinct pharmacological properties.
Mangiferin: A glycosylated xanthone known for its anti-inflammatory and antioxidant activities.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and application .
Properties
IUPAC Name |
1,3,5,6-tetrahydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBJWKUMKKCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420484 | |
Record name | 1,3,5,6-tetrahydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5084-31-1 | |
Record name | 1,3,5,6-tetrahydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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